molecular formula C21H15N3O3S B2996731 N1-(benzo[d]thiazol-2-yl)-N2-(4-phenoxyphenyl)oxalamide CAS No. 920391-47-5

N1-(benzo[d]thiazol-2-yl)-N2-(4-phenoxyphenyl)oxalamide

Cat. No.: B2996731
CAS No.: 920391-47-5
M. Wt: 389.43
InChI Key: RLDBUVGPPBWGLV-UHFFFAOYSA-N
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Description

“N1-(benzo[d]thiazol-2-yl)-N2-(4-phenoxyphenyl)oxalamide” is a compound that belongs to the benzothiazole family . Benzothiazole derivatives have been found to exhibit a wide range of properties and applications, including optical properties, coordination properties, and electron acceptor properties . They have been used in various fields such as cancer treatment, antibacterial, anticonvulsant, antidiabetic, and antifungal applications .


Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . For instance, “N1-(benzo[d]thiazol-2-yl)-N2-(2-fluoro-[1,1’-biphenyl]-4-yl)propanamide” was prepared by a reaction between benzo[d]thiazol-2-amine and flurbiprofen in high yield .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives has been analyzed using various spectroscopic techniques. For example, the IR spectrum of a similar compound showed peaks at 3374, 3215, 3096, 2950, 1709, 1609, 1528, 1444, 1277, 1194, 1058, 1037, 1016, 938, 852, 807, 746, 679 cm^-1 . The 1H NMR spectrum showed signals at 11.19 (s, 1H, NH), 8.82 (s, 1H, NH), 8.29–8.32 (d, 1H, J = 8.13 Hz), 8.29–8.32 (d, 1H, J = 8.11 Hz), 7.01–7.78 (m, 6H, ArH) .


Chemical Reactions Analysis

Benzothiazole derivatives are highly reactive molecules and are extensively employed as reactants or reaction intermediates for the synthesis of a variety of fused heterocyclic compounds . The synthesis of C2-substituted benzothiazoles has received much attention .


Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be analyzed using various techniques. For instance, a similar compound was found to have a melting point of >350°C . The mass spectral data showed a peak at m/z 305 (M + 1)+ .

Scientific Research Applications

Temperature-Controlled Fluorescence Switching

Triphenylamine–benzothiazole derivatives exhibit unique temperature-controlled fluorescence switching in polar solvents. This characteristic is attributed to the polarity-dependent formation of locally excited (LE) and twisted intramolecular charge-transfer (TICT) states, enabling fluorescence tuning. These findings have potential applications in developing organic molecules for fluorescence switching and tuning, leveraging the benzothiazole derivatives' photophysical properties (Kundu et al., 2019).

Luminescent Properties and White Light Emission

Benzothiazole derivatives demonstrate significant luminescent properties, with potential applications in white light emission. By doping these compounds into a polymer matrix, a saturated white-light emission with specific chromaticity coordinates can be achieved, offering a straightforward approach to fabricating white-light emitting devices using structurally similar compounds without detrimental energy transfer (Lu et al., 2017).

Anti-Tumor Agents

Bis-pyrazolyl-thiazoles incorporating the thiophene moiety have been synthesized and shown to exhibit promising anti-tumor activities against hepatocellular carcinoma cell lines. The results suggest these compounds could serve as potent anti-tumor agents, highlighting the therapeutic potential of benzothiazole derivatives in cancer treatment (Gomha et al., 2016).

Photodynamic Therapy for Cancer Treatment

New zinc phthalocyanine derivatives substituted with benzothiazole-based groups have been synthesized and characterized for their use in photodynamic therapy. These compounds exhibit good fluorescence properties and high singlet oxygen quantum yield, indicating their potential as Type II photosensitizers for cancer treatment (Pişkin et al., 2020).

Fluorescent Chemosensor for Metal Ion Detection

Benzothiazole derivatives have been synthesized and studied for their photophysical properties and application as fluorescent chemosensors. One such derivative showed promise as an on-off fluorescence chemosensor for detecting Fe3+ ions, offering a new avenue for selective metal ion detection in solution (Khan, 2020).

Future Directions

Benzothiazole derivatives have shown promising results in various fields, especially in medicinal chemistry. Future research could focus on designing and synthesizing new benzothiazole derivatives with improved pharmacological profiles. Additionally, further studies could be conducted to understand the mechanism of action of these compounds and to optimize their synthesis methods .

Properties

IUPAC Name

N'-(1,3-benzothiazol-2-yl)-N-(4-phenoxyphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O3S/c25-19(20(26)24-21-23-17-8-4-5-9-18(17)28-21)22-14-10-12-16(13-11-14)27-15-6-2-1-3-7-15/h1-13H,(H,22,25)(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLDBUVGPPBWGLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C(=O)NC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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